molecular formula C13H11ClF3NO3S2 B2887803 5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide CAS No. 1351641-30-9

5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide

Cat. No. B2887803
M. Wt: 385.8
InChI Key: RXBABPXTJAXCKQ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a carboxamido substituent attached to a benzene ring . It also contains a trifluoromethyl group, which is a common functional group in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group, in particular, can significantly affect the molecule’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s reactivity .

Scientific Research Applications

Synthesis and Biological Activity

5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide and its derivatives have been synthesized through various chemical reactions like the Suzuki–Miyaura cross-coupling reactions. These compounds have been evaluated for biological activities such as urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring significantly influence the biological activity of these compounds. For instance, 5-Phenylthiophene-2-sulfonamide showed high urease inhibition activity (Noreen et al., 2017).

Topical Ocular Hypotensive Activity

Another important application of thiophene sulfonamide derivatives is their potential in treating glaucoma. These compounds have been evaluated for their topical ocular hypotensive activity. Modifications to the 5-substituent group have been explored to maximize inhibitory potency against carbonic anhydrase and enhance water solubility. These modifications help in reducing pigment binding in the iris, an essential factor in glaucoma treatment (Prugh et al., 1991).

Solubilization in Micellar Media

The interaction of thiophene derivatives like 5-(2-(benzyloxy) phenyl) thiophene-2-sulfonamide with anionic surfactants such as sodium dodecyl sulfate has been studied. These interactions are crucial for understanding the solubilization and partitioning of these compounds in various media, which is significant for their application in different solvents and delivery systems (Saeed et al., 2017).

Cerebrovasodilatation and Anticonvulsant Activities

Certain derivatives of thiophene-2-sulfonamides, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have shown promising results in increasing cerebral blood flow and exhibiting anticonvulsant activities. These properties make them potential candidates for treating neurological conditions (Barnish et al., 1981).

Proton Exchange Membrane Applications

Sulfonated poly(ether sulfone)s containing thiophene units have been developed for fuel cell applications. These polymers demonstrate high proton conductivity, making them suitable for use in proton exchange membranes in fuel cells (Matsumoto et al., 2009).

Future Directions

The future research directions would likely depend on the compound’s properties and potential applications. Given the prevalence of trifluoromethyl groups in pharmaceuticals, this compound could potentially be explored for medical applications .

properties

IUPAC Name

5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO3S2/c14-10-6-7-11(22-10)23(20,21)18-8-12(19,13(15,16)17)9-4-2-1-3-5-9/h1-7,18-19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBABPXTJAXCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide

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